molecular formula C10H14N2O2 B14477961 N-(4-Methoxyphenyl)-L-alaninamide CAS No. 65734-58-9

N-(4-Methoxyphenyl)-L-alaninamide

Cat. No.: B14477961
CAS No.: 65734-58-9
M. Wt: 194.23 g/mol
InChI Key: OUXHIQKKEDMJOC-ZETCQYMHSA-N
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Description

N-(4-Methoxyphenyl)-L-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-L-alaninamide typically involves the reaction of 4-methoxyaniline with L-alanine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-L-alaninamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)piperazine (MeOPP): A compound with a similar methoxyphenyl group but different core structure.

    N-(4-Methoxyphenyl)-2-aminopropane: Another compound with a methoxyphenyl group but different side chain.

    N-(4-Methoxyphenyl)-2-aminobutane: Similar structure with a different side chain length .

Uniqueness

N-(4-Methoxyphenyl)-L-alaninamide is unique due to its specific combination of the methoxyphenyl group and the alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research .

Properties

CAS No.

65734-58-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H14N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

OUXHIQKKEDMJOC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N

Origin of Product

United States

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